2-(Pentafluorothio)benzaldehyde
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Overview
Description
2-(Pentafluorothio)benzaldehyde is a specialized organic compound characterized by the presence of a pentafluorothio group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorothio)benzaldehyde typically involves the introduction of a pentafluorothio group to a benzaldehyde precursor. One common method includes the reaction of pentafluorothiophenol with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluorothio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the pentafluorothio group under mild conditions.
Major Products:
Oxidation: 2-(Pentafluorothio)benzoic acid.
Reduction: 2-(Pentafluorothio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pentafluorothio)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a biochemical probe due to its unique reactivity.
Mechanism of Action
The mechanism by which 2-(Pentafluorothio)benzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the pentafluorothio group can participate in various substitution reactions. These interactions can disrupt cellular processes, making the compound useful in biochemical studies and potential therapeutic applications .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the pentafluorothio group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorothio group.
2,4,5-Trifluorobenzaldehyde: Contains fewer fluorine atoms and lacks the sulfur component.
Uniqueness: 2-(Pentafluorothio)benzaldehyde is unique due to the presence of the pentafluorothio group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H5F5OS |
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Molecular Weight |
232.17 g/mol |
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-5H |
InChI Key |
FRBBAVYYZKQQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(F)(F)(F)(F)F |
Origin of Product |
United States |
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